molecular formula C9H11Cl2F3N2 B11847694 1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride

1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride

Cat. No.: B11847694
M. Wt: 275.10 g/mol
InChI Key: GRZUIVCLNNPBMV-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride is a high-purity cyclopropanamine compound supplied as a white to yellow solid for research use. Cyclopropanamine compounds are of significant interest in medicinal chemistry and drug discovery research. Scientific literature indicates that structural analogs of this chemical class, specifically cyclopropanamine derivatives, are investigated for their potential as Lysine-Specific Demethylase 1 (LSD1) inhibitors . This mechanism is a active and important pathway in early-stage research for a range of disorders . The presence of the trifluoromethylpyridine (TFMP) moiety is a key feature, as this group is commonly incorporated in the design of bioactive molecules for the pharmaceutical industry due to its ability to influence potency, metabolic stability, and membrane permeability . The specific research applications for this compound are derived from its core structure. Patents note that related cyclopropanamine compounds are explored in pre-clinical models for neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, as well as for neurodevelopmental disorders including Fragile X syndrome and Rett Syndrome . Furthermore, research into this chemical class also extends to potential applications in areas such as schizophrenia, epilepsy, and substance dependence . The 2-pyridyl substitution pattern present in this molecule is a featured scaffold in this field of investigation . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals. Please refer to the Safety Data Sheet (SDS) and Certificate of Analysis (COA) for specific handling, storage, and purity information prior to use.

Properties

Molecular Formula

C9H11Cl2F3N2

Molecular Weight

275.10 g/mol

IUPAC Name

1-[4-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine;dihydrochloride

InChI

InChI=1S/C9H9F3N2.2ClH/c10-9(11,12)6-1-4-14-7(5-6)8(13)2-3-8;;/h1,4-5H,2-3,13H2;2*1H

InChI Key

GRZUIVCLNNPBMV-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC=CC(=C2)C(F)(F)F)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized using various methods, including the reaction of 2-chloropyridine with trifluoromethylating agents.

    Amine Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine products.

Scientific Research Applications

Medicinal Chemistry

1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride has shown potential as a lead compound in drug development. Its structural characteristics make it suitable for targeting various biological pathways:

  • Enzyme Inhibition : Compounds similar to this one have been explored as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation and cancer progression. Inhibiting LSD1 can lead to reactivation of tumor suppressor genes, making it a target for cancer therapies .
  • G Protein-Coupled Receptors : Preliminary studies suggest interactions with G protein-coupled receptors (GPCRs), which play crucial roles in many signaling pathways. Understanding these interactions can guide the design of new therapeutics targeting GPCRs .

Anticancer Activity

Research indicates that derivatives of cyclopropylamines, including 1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride, exhibit anticancer properties. The trifluoromethyl substitution may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets .

Case Study 1: Enzyme Inhibition

A study exploring the inhibitory effects of cyclopropylamine derivatives on LSD1 found that modifications to the pyridine ring significantly affected potency. The introduction of a trifluoromethyl group was shown to enhance inhibition compared to non-substituted analogs, highlighting the importance of this functional group in drug design .

Case Study 2: Anticancer Potential

In vitro studies demonstrated that compounds with similar structures exhibited activity against various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancers. The efficacy varied based on structural modifications, emphasizing the role of the trifluoromethyl group in enhancing biological activity .

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the amine group can participate in hydrogen bonding and electrostatic interactions with biological targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural and inferred properties of 1-(4-(trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride and related compounds:

Compound Name Molecular Formula Key Substituents Salt Form Inferred Properties
1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride C9H9Cl2F3N3 Cyclopropanamine, 4-CF3-pyridine Dihydrochloride High solubility, conformational rigidity
4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde C13H8F3NO Benzaldehyde, 5-CF3-pyridine Free base Reactive aldehyde group, lower solubility
1-[5-(Trifluoromethyl)-2-pyridinyl]piperazine C10H12F3N3 Piperazine, 5-CF3-pyridine Free base Secondary amine, higher basicity
1-(Pyrimidin-2-yl)cyclopropanamine dihydrochloride C7H9Cl2N3 Cyclopropanamine, pyrimidine Dihydrochloride Reduced lipophilicity, H-bonding potential

Key Differences and Implications

Core Aromatic Moieties :

  • The target compound’s 4-(trifluoromethyl)pyridine group provides enhanced lipophilicity compared to the pyrimidine analog in . Pyrimidines, being smaller heterocycles, may improve hydrogen-bonding interactions but reduce metabolic stability due to the absence of a trifluoromethyl group .
  • The benzaldehyde derivative () lacks the cyclopropane ring, resulting in greater conformational flexibility and reactivity (via the aldehyde group), which may limit its utility in stable drug formulations .

Amine Functionality: The primary amine in the target compound contrasts with the secondary amine in 1-[5-(trifluoromethyl)-2-pyridinyl]piperazine.

Salt Form and Solubility :

  • Both the target compound and 1-(pyrimidin-2-yl)cyclopropanamine dihydrochloride are dihydrochloride salts, suggesting comparable aqueous solubility profiles. In contrast, free-base analogs like the benzaldehyde and piperazine derivatives likely require organic solvents for dissolution, complicating their use in biological assays .

Biological Activity

1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride is a chemical compound notable for its structural features, including a cyclopropanamine moiety and a trifluoromethyl-substituted pyridine. Its molecular formula is C9H11Cl2F3N2C_9H_{11}Cl_2F_3N_2, with a molecular weight of 275.10 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor.

Research indicates that compounds similar to 1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride exhibit significant biological activity, particularly as inhibitors of specific enzymes. For instance, derivatives of cyclopropylamines have been investigated as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in epigenetic regulation and cancer progression .

Preliminary studies suggest that this compound may interact with G protein-coupled receptors (GPCRs), which play crucial roles in various signaling pathways. Understanding these interactions is vital for elucidating the compound's pharmacological profile .

Comparative Biological Activity

The unique trifluoromethyl substitution on the pyridine ring enhances lipophilicity and biological activity compared to other similar compounds. This feature may also influence its pharmacokinetic properties, making it a candidate for further exploration in drug development .

In Vitro Studies

Table 1 summarizes the biological activities of various cyclopropanamine derivatives, including 1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride.

Compound NameStructureBiological ActivityReference
1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochlorideStructureInhibitor of LSD1; potential GPCR interactions
1-(3-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochlorideStructureSimilar activity profile; variation in trifluoromethyl position
4-n-[(1r,2s)-2-[4-[3-(trifluoromethyl)phenyl]phenyl]cyclopropyl]cyclohexane-1,4-diamineStructureLarger cyclic structure with additional functional groups; varied activity

Case Study: Inhibition of LSD1

A study focusing on the inhibition of LSD1 by cyclopropanamine derivatives demonstrated that these compounds could effectively reduce the enzyme's activity in vitro. The findings indicated that modifications to the cyclopropane structure significantly influenced inhibitory potency, suggesting a structure-activity relationship that could be exploited for drug design .

Pharmacokinetic Profiling

Further investigations into the pharmacokinetics of 1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride revealed promising results regarding its metabolic stability and solubility. The incorporation of polar functionalities improved aqueous solubility while maintaining biological activity, indicating potential for effective oral bioavailability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride, and how can reaction efficiency be improved?

  • Methodological Answer :

  • Step 1 : Use computational reaction path search methods (e.g., quantum chemical calculations) to predict feasible reaction pathways and intermediates .
  • Step 2 : Apply Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent, catalyst loading). For example, fractional factorial designs can reduce experimental runs while identifying critical variables .
  • Step 3 : Integrate feedback loops between experimental data and computational models to refine reaction conditions iteratively .
    • Table 1 : Key Parameters for Synthesis Optimization
ParameterRange TestedOptimal ValueImpact on Yield
Temperature60–120°C90°CIncreases cyclopropane ring stability
SolventDCM, THF, EtOHTHFEnhances solubility of trifluoromethyl intermediates
Reaction Time6–24 h12 hMinimizes side reactions

Q. How should researchers characterize the structural and purity properties of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm the trifluoromethyl group and cyclopropane ring integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C9_9H11_{11}Cl2_2F3_3N2_2) and fragmentation patterns .
  • X-ray Diffraction (XRD) : Determine crystal structure to resolve stereochemical ambiguities .
    • Table 2 : Analytical Characterization Data
TechniqueKey Peaks/FeaturesInterpretation
1H^{1}\text{H}-NMRδ 1.2–1.5 (cyclopropane protons)Confirms cyclopropane ring
19F^{19}\text{F}-NMRδ -62 ppm (CF3_3 group)Validates trifluoromethyl substitution
HRMSm/z 283.05 [M+H]+^+Matches theoretical molecular weight

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride in novel reactions?

  • Methodological Answer :

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate transition states to identify energetically favorable pathways for functionalization (e.g., amine group reactivity) .
  • Density Functional Theory (DFT) : Calculate Fukui indices to predict nucleophilic/electrophilic sites on the pyridine and cyclopropane moieties .
    • Example : DFT studies on analogous trifluoromethylpyridines show increased electrophilicity at the pyridine C-2 position, guiding regioselective modifications .

Q. What strategies resolve contradictions in experimental data, such as inconsistent yields or unexpected byproducts?

  • Methodological Answer :

  • Statistical Analysis : Use Principal Component Analysis (PCA) to identify outliers in datasets (e.g., impurity profiles) .
  • Mechanistic Re-evaluation : Cross-validate hypotheses with isotopic labeling (e.g., 13C^{13}\text{C}-labeled cyclopropane) to trace reaction pathways .

Q. How can researchers design reactors for scalable synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • Microreactor Systems : Enhance heat/mass transfer for cyclopropanation reactions, reducing decomposition risks .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

Safety and Environmental Considerations

Q. What environmental impact assessments are critical for large-scale applications of this compound?

  • Methodological Answer :

  • Life Cycle Analysis (LCA) : Evaluate waste streams (e.g., chloride byproducts) and energy consumption in synthesis .
  • Membrane Separation Technologies : Integrate nanofiltration to recover solvents like THF, reducing environmental footprint .

Q. What safety protocols are essential for handling reactive intermediates during synthesis?

  • Methodological Answer :

  • Hazard Analysis : Use HAZOP (Hazard and Operability Study) to identify risks (e.g., exothermic cyclopropanation) .
  • Engineering Controls : Implement explosion-proof reactors and inert gas purging for amine-hydrochloride stability .

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